2-Amino-5-chloronicotinonitrile
Overview
Description
2-Amino-5-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 . It has received significant attention in scientific research due to its unique properties and potential applications in different fields.
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloronicotinonitrile contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
2-Amino-5-chloronicotinonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C . The compound has a molar refractivity of 37.6±0.4 cm3, and its polar surface area is 63 Å2 .Scientific Research Applications
Summary of the Application
2-Amino-5-chloronicotinonitrile (2-CN) is used in the biosynthesis of 2-chloronicotinic acid (2-CA), a crucial building block for agrochemicals and pharmaceuticals . The development of nitrilase with ideal catalytic properties is crucial for this biosynthetic route .
Methods of Application or Experimental Procedures
A nitrilase from Rhodococcus zopfii (Rz NIT), which showed much higher hydration activity than hydrolysis activity, was designed for efficient hydrolysis of 2-CN . Two residues (N165 and W167) significantly affecting the reaction specificity were precisely identified . A single mutation of W167G with abolished hydration activity and 20-fold improved hydrolysis activity was obtained .
Results or Outcomes
With mutant W167G as biocatalyst, 100 mM 2-CN was exclusively converted into 2-CA within 16 hours . This study provides useful guidance in nitrilase engineering for simultaneous improvement of reaction specificity and catalytic activity .
2. Cytotoxicity and Photophysical Investigations
Summary of the Application
2-Amino-4,6-diphenylnicotinonitriles (APNs), including 2-Amino-5-chloronicotinonitrile, are investigated for their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties .
Methods of Application or Experimental Procedures
The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values . A quantum chemical TD-DFT analysis provides insights into the electronic structure and fluorescence behavior of APNs .
Results or Outcomes
Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin . These findings provide valuable knowledge for the development of APNs as fluorescent sensors and potential anticancer agents .
Safety And Hazards
2-Amino-5-chloronicotinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid contact with skin and eyes, and not to breathe dust, mist, or vapors .
properties
IUPAC Name |
2-amino-5-chloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZKOYSPRIPDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734826 | |
Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloronicotinonitrile | |
CAS RN |
869557-28-8 | |
Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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